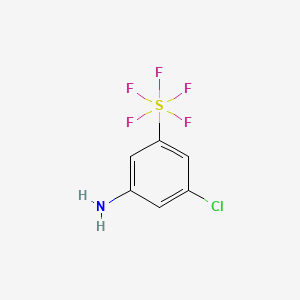
4,4-Difluoro-1-(hydroxymethyl)cyclohexan-1-ol
Übersicht
Beschreibung
“4,4-Difluoro-1-(hydroxymethyl)cyclohexan-1-ol” is a chemical compound with the molecular formula C7H12F2O2 . It has a molecular weight of 166.17 .
Molecular Structure Analysis
The molecular structure of “4,4-Difluoro-1-(hydroxymethyl)cyclohexan-1-ol” consists of a cyclohexane ring with two fluorine atoms attached at the 4th carbon atom and a hydroxymethyl group attached at the 1st carbon atom .Physical And Chemical Properties Analysis
“4,4-Difluoro-1-(hydroxymethyl)cyclohexan-1-ol” has a density of 1.3±0.1 g/cm3 and a boiling point of 237.3±40.0 °C at 760 mmHg .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
- Synthesis of Difluorinated Cyclitol Analogues : Enantiopure 1,4-difluoro-cyclohexenes, closely related to 4,4-Difluoro-1-(hydroxymethyl)cyclohexan-1-ol, have been synthesized using a double cross-metathesis reaction followed by electrophilic fluorination. This method provides access to novel difluorinated cyclitol analogues, showcasing the utility of fluoroorganic compounds in synthesizing complex organic structures (Purser et al., 2008).
- Conformational Study of Cyclohexane Nucleosides : The synthesis and analysis of cyclohexane nucleosides, which include a 1,4-relationship between the nucleoside base and hydroxymethyl moiety, highlight the significance of conformation in the biological activity of cyclohexane derivatives. Although these compounds lacked antiviral activity, their structural analysis contributes to the understanding of how structural features impact function (Maurinsh et al., 1997).
Advanced Materials and Catalysis
- Organosoluble Polyimides : Research into aromatic diamines with cyclohexane cardo groups substituted with trifluoromethyl groups has led to the development of organosoluble polyimides. These materials exhibit excellent solubility, good mechanical properties, and thermal stability, demonstrating the potential of cyclohexane derivatives in high-performance polymer design (Yang et al., 2004).
Environmental and Biological Applications
- Cyclohexane-1,2-Dione Hydrolase : The study of cyclohexane-1,2-dione hydrolase from Azoarcus sp. strain 22Lin, which grows on cyclohexane-1,2-diol, reveals how microorganisms metabolize alicyclic compounds. This enzyme, which cleaves a cyclic aliphatic compound, illustrates the ecological importance and biotechnological potential of enzymes that degrade cyclohexane derivatives (Steinbach et al., 2011).
Eigenschaften
IUPAC Name |
4,4-difluoro-1-(hydroxymethyl)cyclohexan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12F2O2/c8-7(9)3-1-6(11,5-10)2-4-7/h10-11H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWQNBBJRNAMXKK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1(CO)O)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12F2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501270407 | |
| Record name | 4,4-Difluoro-1-hydroxycyclohexanemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501270407 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,4-Difluoro-1-(hydroxymethyl)cyclohexan-1-ol | |
CAS RN |
1256545-48-8 | |
| Record name | 4,4-Difluoro-1-hydroxycyclohexanemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1256545-48-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,4-Difluoro-1-hydroxycyclohexanemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501270407 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

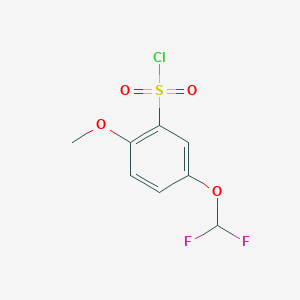
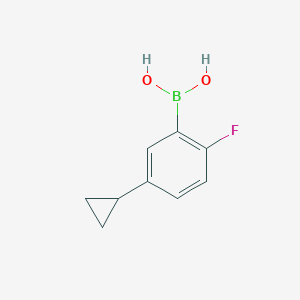
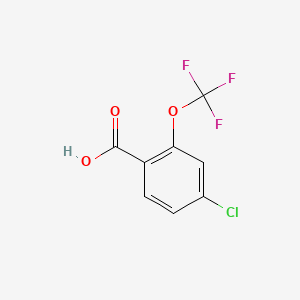
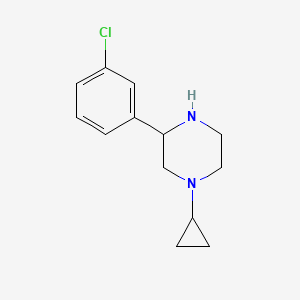
![2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N,6-dimethyl-4-pyrimidinamine](/img/structure/B1530371.png)
![4-{8-Oxa-3-azabicyclo[3.2.1]octan-3-yl}aniline](/img/structure/B1530372.png)
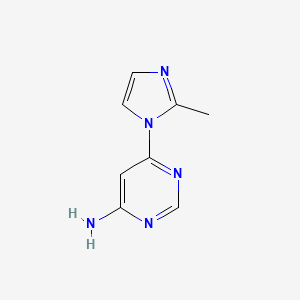
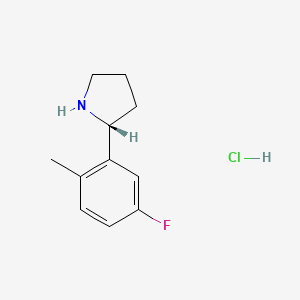
![2-Chloro-5-[(4-methoxyphenyl)methyl]pyridine](/img/structure/B1530379.png)
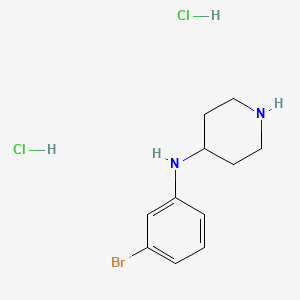
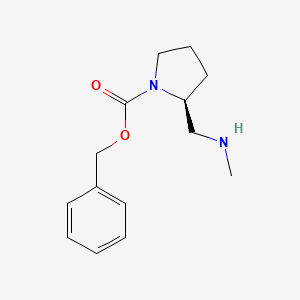
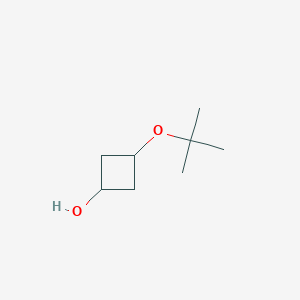
![4-Chloro-6-iodopyrrolo[2,1-f][1,2,4]triazine](/img/structure/B1530385.png)
